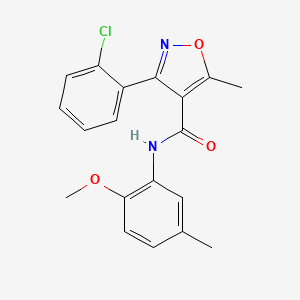

3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

3-(2-Chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4. The carboxamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group. This structure combines electron-withdrawing (chlorine) and electron-donating (methoxy, methyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-11-8-9-16(24-3)15(10-11)21-19(23)17-12(2)25-22-18(17)13-6-4-5-7-14(13)20/h4-10H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFLMOKVGGGLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the methoxy-methylphenyl group: This can be done using nucleophilic substitution reactions.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Electronic and Steric Effects

- Substitution with trifluoromethylsulfanyl () further amplifies this effect, correlating with increased inhibitory potency in enzyme assays.

- Methoxy and Methyl Groups : The 2-methoxy-5-methylphenyl substituent in the target compound introduces steric bulk and moderate electron donation, which may balance solubility and receptor affinity. Analogous methoxyphenyl derivatives () exhibit planar molecular geometries, critical for π-π stacking interactions in crystal structures .

Physicochemical Properties

- Solubility : Sulfamoyl () and hydroxyl () substituents improve aqueous solubility, whereas hydrophobic groups (e.g., propenyl in ) enhance lipid bilayer penetration.

- Thermal Stability: The hydroxyphenyl analog () has a high melting point (225°C), indicative of strong intermolecular hydrogen bonding, a feature less pronounced in the target compound due to its methoxy-methyl group .

Structural-Activity Relationship (SAR) Insights

- Positional Isomerism: Substitution at the ortho position (e.g., 2-chlorophenyl in the target compound vs. 2,4-dichlorophenyl in ) significantly alters bioactivity.

- Carboxamide Linker : Replacing the carboxamide with a thiourea () reduces metabolic stability but increases thiol-mediated targeting, as seen in kinase inhibitors .

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Methoxy and methyl substitutions : These groups can affect the electronic properties and steric hindrance, potentially impacting biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. The compound has shown promising results in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 1.00 | Disruption of DNA replication machinery |

In vitro studies indicated that the compound exhibits cytotoxic effects against these cancer cell lines at sub-micromolar concentrations, suggesting a strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, correlating with increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle, particularly at the G0-G1 phase, which is crucial for preventing cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, with IC50 values indicating strong potency compared to standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Computational studies using molecular docking simulations suggested that the compound interacts favorably with key targets involved in cancer progression, such as estrogen receptors and other oncogenic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.